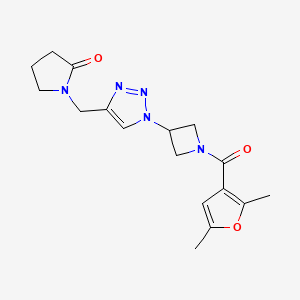
Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl-, also known as benzoylated N-acetyl glucosamine, is a chemical compound that has been extensively studied due to its potential applications in multiple fields of research and industry. The primary targets of this compound are the cartilage cells (chondrocytes) and inflammatory pathways .
Mode of Action
The compound interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans, slowing the progression of osteoarthritis and relieving symptoms of joint pain . Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain .
Biochemical Pathways
The administration of glucosamine theoretically provides a building block for the synthesis of glycosaminoglycans, which are larger molecules made from glucosamine in combination with proteins such as collagen and elastin. They form the extracellular matrix and the cartilage in joints . .
Pharmacokinetics
. This suggests that the compound may have good bioavailability and tolerability.
Result of Action
The molecular and cellular effects of the compound’s action include reduced inflammation and potential relief of joint pain . In vitro studies have shown that exposure to glucosamine reduced survival of cultured Schwann cells and neurons accompanied by increased expression of cleaved caspase 3, CCAT-enhancer-binding homologous protein and mitochondrial hexokinase-I, along with ATP depletion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- typically involves the acylation of glucosamine hydrochloride (GlcN·HCl) using pyridine as a catalyst . The process includes the following steps:
Acylation: Glucosamine hydrochloride is reacted with acetic anhydride in the presence of pyridine to form N,3,4,6-tetraacetyl glucosamine.
Benzoylation: The tetraacetyl glucosamine is then treated with benzoyl chloride to introduce the benzoyl group at the 1-O position.
Industrial Production Methods
In industrial settings, the production of glucosamine derivatives often involves microbial fermentation or enzymatic catalysis. For example, glucosamine can be produced by the hydrolysis of chitin from marine or fungal sources using strong acids at high temperatures . for specific derivatives like N,3,4,6-tetraacetyl-1-O-benzoyl glucosamine, chemical synthesis methods are more commonly employed .
化学反应分析
Types of Reactions
Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- undergoes various chemical reactions, including:
Acylation: Introduction of acyl groups to form derivatives.
Benzoylation: Addition of benzoyl groups.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Acetic Anhydride: Used for acylation reactions.
Benzoyl Chloride: Used for benzoylation reactions.
Pyridine: Acts as a catalyst in acylation reactions.
Major Products Formed
The major products formed from these reactions include various acylated and benzoylated derivatives of glucosamine, which can have different biological and chemical properties .
科学研究应用
Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cellular processes and as a building block for glycosaminoglycans.
Medicine: Investigated for its potential anti-inflammatory and joint health benefits.
Industry: Used in the production of dietary supplements and pharmaceuticals.
相似化合物的比较
Similar Compounds
N-acetylglucosamine: A derivative of glucosamine with similar biological functions.
Glucosamine sulfate: Commonly used in dietary supplements for joint health.
Glucosamine hydrochloride: Another form of glucosamine used in supplements.
Uniqueness
Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- is unique due to its specific acylation and benzoylation, which can enhance its stability and bioavailability compared to other glucosamine derivatives . This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO10/c1-11(23)22-17-19(30-14(4)26)18(29-13(3)25)16(10-28-12(2)24)31-21(17)32-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKRIXVLJJCBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)

![3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3001258.png)


![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)
![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)




![2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B3001274.png)


